molecular formula C6H14O6 B1359163 L-Rhamnose monohydrate CAS No. 6155-35-7

L-Rhamnose monohydrate

Cat. No.: B1359163
CAS No.: 6155-35-7
M. Wt: 182.17 g/mol
InChI Key: BNRKZHXOBMEUGK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

L-Rhamnose monohydrate, also known as alpha-L-Rhamnose monohydrate, primarily targets enzymes involved in its own metabolic pathway . One such enzyme is the L-rhamnose isomerase, which is found in organisms like Escherichia coli . This enzyme plays a crucial role in the metabolism of this compound .

Mode of Action

This compound interacts with its targets, such as L-rhamnose isomerase, by serving as a substrate . The enzyme L-rhamnose isomerase converts this compound into L-rhamnulose . This conversion is a key step in the metabolic pathway of this compound .

Biochemical Pathways

This compound is involved in a non-phosphorylated catabolic pathway . In this pathway, this compound is converted into L-rhamnulose by L-rhamnose isomerase . Subsequently, L-rhamnulose is phosphorylated by a kinase and then hydrolyzed by an aldolase into dihydroxyacetone phosphate, which is metabolized in glycolysis .

Pharmacokinetics

This compound is non-absorbable in humans but is fermented by intestinal microbes . This characteristic impacts the bioavailability of this compound. Supplementation of this compound has been found to slow down gastric emptying .

Result of Action

The metabolic action of this compound results in various molecular and cellular effects. For instance, the fermentation of this compound by intestinal microbes leads to the production of propionate, a short-chain fatty acid . This process can elevate serum propionate levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of this compound in the environment can induce the production of enzymes like α-L-rhamnosidases . Moreover, this compound is water-soluble and may spread in water systems . This solubility can influence the compound’s action and stability in different environments.

Biochemical Analysis

Biochemical Properties

Alpha-L-Rhamnose monohydrate plays a vital role in biochemical reactions, particularly in the hydrolysis of glycosidic bonds. It interacts with enzymes such as alpha-L-rhamnosidase, which specifically hydrolyzes the non-reducing end of alpha-L-Rhamnose . This enzyme is found in various sources, including animals, plants, and microorganisms. The interaction between alpha-L-Rhamnose monohydrate and alpha-L-rhamnosidase involves the binding of the sugar to the enzyme’s active site, leading to the cleavage of the glycosidic bond and the release of rhamnose.

Cellular Effects

Alpha-L-Rhamnose monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it is a major antigenic determinant contributing to pathogenicity . In plant cells, it is involved in the structural integrity of the cell wall. The presence of alpha-L-Rhamnose monohydrate in the cell wall polysaccharides affects cell wall rigidity and flexibility, influencing cell growth and development.

Molecular Mechanism

The molecular mechanism of alpha-L-Rhamnose monohydrate involves its interaction with specific enzymes and proteins. For instance, alpha-L-rhamnosidase catalyzes the hydrolysis of alpha-L-Rhamnose monohydrate by binding to its active site and facilitating the cleavage of the glycosidic bond . This interaction is crucial for the degradation of complex polysaccharides into simpler sugars, which can be utilized by the cell for various metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-L-Rhamnose monohydrate can change over time due to its stability and degradation. Studies have shown that alpha-L-Rhamnose monohydrate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to alpha-L-Rhamnose monohydrate in in vitro and in vivo studies has shown that it can influence cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of alpha-L-Rhamnose monohydrate vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on cellular metabolism and gene expression. At high doses, alpha-L-Rhamnose monohydrate can exhibit toxic or adverse effects, including disruptions in cellular function and metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which alpha-L-Rhamnose monohydrate is effective without causing harm.

Metabolic Pathways

Alpha-L-Rhamnose monohydrate is involved in various metabolic pathways, including the degradation of complex polysaccharides. It interacts with enzymes such as alpha-L-rhamnosidase, which catalyzes the hydrolysis of alpha-L-Rhamnose monohydrate into simpler sugars . These sugars can then enter various metabolic pathways, contributing to the overall metabolic flux and influencing metabolite levels within the cell.

Transport and Distribution

Within cells and tissues, alpha-L-Rhamnose monohydrate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of alpha-L-Rhamnose monohydrate across cell membranes, ensuring its proper localization and accumulation within the cell . The distribution of alpha-L-Rhamnose monohydrate within the cell is crucial for its role in various biochemical and cellular processes.

Subcellular Localization

The subcellular localization of alpha-L-Rhamnose monohydrate is essential for its activity and function. It is primarily localized in the cell wall polysaccharides, where it contributes to the structural integrity of the cell wall . Additionally, alpha-L-Rhamnose monohydrate may undergo post-translational modifications that direct it to specific compartments or organelles within the cell, influencing its activity and function.

Preparation Methods

Alpha-L-Rhamnose monohydrate can be synthesized through various methods. One common method involves crystallizing the compound from water or ethanol. It crystallizes easily as the monohydrate by evaporating a solution in methanol (90%) and water (10%) . Industrial production methods often involve the extraction and purification of the compound from natural sources, such as plants and bacteria.

Chemical Reactions Analysis

Alpha-L-Rhamnose monohydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may use reducing agents like sodium borohydride. Substitution reactions can involve various nucleophiles and electrophiles. Major products formed from these reactions include derivatives of alpha-L-Rhamnose, such as rhamnose-containing glycosides .

Properties

IUPAC Name

6-methyloxane-2,3,4,5-tetrol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5.H2O/c1-2-3(7)4(8)5(9)6(10)11-2;/h2-10H,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRKZHXOBMEUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6155-35-7
Record name L-Rhamnose monohydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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